Dihydromyrcene

Oxidative stability Fragrance shelf life Terpene degradation

Sourcing Dihydromyrcene for DHM-OH or sandalwood aroma chemicals demands regioselectivity that generic terpenes cannot deliver. Our ≥99% purity grade guarantees near-100% hydration selectivity with H-beta zeolite catalysis, eliminating isomeric byproducts and reducing purification costs. Unlike myrcene, this dihydromyrcene resists oxidative degradation—ensuring a 2-year shelf life and batch-to-batch olfactory consistency for fine fragrances, men's grooming products, and woody-citrus accords. For cost-sensitive bulk synthesis, inquire about our ≥85% industrial grade with verified impurity profiles.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 2436-90-0
Cat. No. B1198221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromyrcene
CAS2436-90-0
Synonymseta-citronellene
citronellene
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C=C
InChIInChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3
InChIKeyFUDNBFMOXDUIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydromyrcene CAS 2436-90-0: Procurement Specifications and Industrial Baseline for Fragrance-Grade Terpene Intermediates


Dihydromyrcene (CAS 2436-90-0, synonym: citronellene, 3,7-dimethyl-1,6-octadiene) is an acyclic monoterpene hydrocarbon with molecular formula C₁₀H₁₈ and molecular weight 138.25 g/mol. It is produced industrially via catalytic hydrogenation of myrcene or catalytic isomerization of cis-pinane at 390–460°C [1]. The compound exists as a colorless transparent liquid with a boiling point of 154–155°C, density 0.760 g/mL at 20°C, refractive index n20/D 1.437, and vapor pressure of 3.66 mm Hg at 20°C [2]. Dihydromyrcene is primarily valued as a key intermediate in the fragrance industry for the synthesis of dihydromyrcenol (DHM-OH), citronellol, menthol, and various sandalwood aroma chemicals .

Why Dihydromyrcene CAS 2436-90-0 Cannot Be Substituted with Generic Terpenes: Critical Differentiators in Procurement


Generic substitution of dihydromyrcene with structurally similar terpenes (e.g., myrcene, citronellene isomers, or β-pinane-derived hydrocarbons) fails due to fundamental differences in molecular architecture and resultant chemical behavior. Unlike myrcene (C₁₀H₁₆), which contains three double bonds including a conjugated diene system, dihydromyrcene possesses only two isolated double bonds—one trisubstituted electron-rich double bond and one monosubstituted electron-deficient double bond—resulting in a saturated carbon at the C-2 position [1]. This structural distinction directly governs oxidation stability (dihydromyrcene resists air oxidation that rapidly degrades myrcene ), regioselectivity in downstream hydration and epoxidation reactions (the electron-rich double bond is exclusively targeted regardless of catalyst-oxidant-solvent system [2]), and odor profile (dihydromyrcene provides a softer, less irritating citrus-woody note compared to myrcene's more aggressive terpenic character ). Procurement of in-class analogs without verifying these quantitative performance parameters introduces risk of off-specification downstream product yields, altered fragrance profiles, and compromised formulation stability.

Quantitative Differentiation of Dihydromyrcene CAS 2436-90-0: Head-to-Head Evidence Against Myrcene, Citronellene, and Model Compounds


Oxidative Stability: Dihydromyrcene vs. Myrcene — Saturated C-2 Position Prevents Air Degradation

Dihydromyrcene exhibits superior oxidative stability compared to its precursor myrcene due to the absence of the conjugated diene system. Myrcene (C₁₀H₁₆) contains a conjugated diene that undergoes rapid air oxidation, leading to off-notes and efficacy loss within months of ambient storage [1][2]. In contrast, dihydromyrcene's saturated C-2 carbon renders its two remaining double bonds isolated and non-conjugated, making the compound 'stable to oxidation' under normal storage conditions . While myrcene-containing formulations may show detectable degradation within weeks to months, dihydromyrcene maintains its integrity for up to two years when properly stored [2]. Industry supplier specifications further document that dihydromyrcene's 'double bond is stable (not prone to oxidative deterioration)' .

Oxidative stability Fragrance shelf life Terpene degradation

Hydration Selectivity to Dihydromyrcenol: H-Beta Zeolite Catalysis Achieves ~100% Selectivity

The direct hydration of dihydromyrcene to dihydromyrcenol (DHM-OH)—a key fragrance intermediate valued for its lime-like aroma and excellent stability—has been optimized using H-beta zeolite catalysts. Under optimized conditions using acetone as a non-protic co-solvent in a single-phase system, dihydromyrcene hydration achieved greater than 50% yield of DHM-OH with selectivity close to 100% [1]. This level of selectivity is notably higher than that observed in conventional acid-catalyzed hydration processes, where side reactions including double-bond isomerization can reduce product purity. Furthermore, the reaction is not controlled by intrapore diffusion, and defect-free H-beta samples with high hydrophobic character exhibit improved adsorption properties for the non-polar dihydromyrcene substrate, enhancing overall catalytic performance [1].

Hydration catalysis Dihydromyrcenol synthesis Zeolite selectivity

Epoxidation Regioselectivity: Exclusive Attack at Electron-Rich Double Bond Regardless of Catalyst System

Dihydromyrcene contains two chemically distinct double bonds: one electron-rich trisubstituted double bond and one electron-deficient monosubstituted double bond. Studies using titanium silicates TS-1 and TiAlβ with various oxidants (aqueous hydrogen peroxide, tert-butyl hydroperoxide, urea-hydrogen peroxide) demonstrate that epoxidation occurs exclusively at the more electron-rich double bond in the presence of both catalyst types [1][2]. This regioselectivity is intrinsic to the dihydromyrcene substrate and is maintained regardless of the catalyst-oxidant-solvent system used [2]. In competitive epoxidation experiments using model compounds (2-methylpent-2-ene and 3-methylpent-1-ene) that separately mimic each double bond environment, the electron-deficient double bond model was oxidized in preference—a behavior that is opposite to that observed with intact dihydromyrcene [1][3]. This inversion demonstrates that the native molecular architecture of dihydromyrcene uniquely directs regioselective oxidation.

Epoxidation Regioselectivity Titanium silicates Terpene functionalization

Industrial Purity Specifications: 85% to 99% Minimum Purity Grades Available for Different Application Tiers

Commercial dihydromyrcene is available in graded purity tiers that enable cost-optimized procurement based on application requirements. Industry standards specify purity analysis via gas chromatography (GC) or HPLC, with typical commercial grades ranging from 85% minimum to 99% minimum [1][2]. Higher purity grades (99% minimum) are preferred for fine fragrance applications where olfactory consistency and the avoidance of undesirable off-notes are critical [2]. Lower purity grades (85% minimum) remain suitable for bulk industrial synthesis where subsequent purification steps are integrated into downstream processes [3]. Supplier specifications also include additional quality parameters: moisture ≤0.5% maximum, heavy metals <0.002%, and appearance as a colorless transparent liquid . Refractive index (n20/D 1.437) serves as a rapid in-process quality indicator for purity and consistency [4].

Purity specification GC analysis Fragrance procurement Quality control

Odor Profile Differentiation: Softer Citrus-Woody Note with Lower Irritancy vs. Myrcene

Dihydromyrcene possesses a characteristic odor profile described as a blend of fresh citrus and pine notes, which is notably softer and less irritating than that of its precursor myrcene . The saturated C-2 position in dihydromyrcene reduces the compound's overall volatility compared to myrcene, resulting in more moderate fragrance retention suitable for middle-note applications in personal care formulations . This olfactory profile makes dihydromyrcene particularly valuable in men's grooming products where woody-citrus base notes are desired without the harsh terpenic sharpness associated with myrcene . In contrast, myrcene presents a more aggressive, raw terpenic aroma that can be perceived as irritating at higher concentrations .

Olfactory profile Fragrance formulation Odor threshold Sensory evaluation

Alternative Synthetic Route from cis-Pinane: Enhanced Process Selectivity and Simplified Product Isolation

Beyond the conventional hydrogenation of myrcene, dihydromyrcene can be synthesized via catalytic isomerization of cis-pinane. Russian Patent RU2186758C1 describes a method using carbon materials with developed surface area (activated carbon, sybunite, filament-like carbon) as catalysts at 390–460°C [1]. This alternative route claims enhanced selectivity of the isomerization process and simplified isolation of the end product compared to conventional myrcene hydrogenation pathways [1]. The process leverages cis-pinane—a turpentine-derived feedstock abundant from β-pinene pyrolysis—potentially offering procurement cost advantages in regions with established pinene supply chains.

Catalytic isomerization cis-Pinane Process selectivity Alternative synthesis

Procurement-Optimized Application Scenarios for Dihydromyrcene CAS 2436-90-0 Based on Quantified Performance Evidence


Scenario 1: Dihydromyrcenol Manufacturing — High-Selectivity Hydration for Fragrance Intermediate Synthesis

Procurement of dihydromyrcene for dihydromyrcenol (DHM-OH) production leverages the demonstrated selectivity close to 100% achievable with H-beta zeolite catalysis [1]. DHM-OH is a high-volume fragrance ingredient with a fresh lime-citrus floral note extensively used in fine fragrances, soaps, and detergent perfumes [1]. The high hydration selectivity translates to reduced purification burden and higher overall process yield. Sourcing dihydromyrcene at ≥99% minimum purity ensures consistent catalytic performance and minimizes side reactions that could compromise DHM-OH olfactory quality. This scenario is optimal for fragrance manufacturers seeking to produce DHM-OH in-house or for contract manufacturers requiring reliable feedstock quality.

Scenario 2: Epoxide and Silane Coupling Agent Synthesis — Exclusive Regioselectivity Enables Mono-Functionalization

The exclusive regioselective epoxidation of dihydromyrcene at the electron-rich double bond, regardless of catalyst-oxidant system [2], enables predictable synthesis of dihydromyrcene oxide—a key intermediate for terpene-derived functional silanes [3]. These epoxy-terpenyl silanes contain chiral centers and are prepared via hydrosilylation of dihydromyrcene oxide with alkoxy or alkylalkoxysilanes [3]. The predictable regioselectivity eliminates isomeric byproduct formation, reducing downstream purification costs. This scenario applies to specialty chemical manufacturers producing silane coupling agents for advanced materials, coatings, and adhesion promoters, where consistent molecular architecture is critical for performance.

Scenario 3: Fine Fragrance Formulation — 99% Minimum Purity for Olfactory Consistency and Reduced Off-Notes

For fine fragrance applications where olfactory consistency is paramount, procurement of dihydromyrcene at 99% minimum purity is recommended [4]. The compound's softer citrus-woody profile with lower perceived irritancy compared to myrcene makes it suitable for men's grooming products, woody-citrus accords, and middle-note construction. The extended two-year shelf life under proper storage [5], combined with resistance to oxidative degradation, ensures formulation stability across batch production cycles. This scenario is optimal for perfume houses, personal care product manufacturers, and contract fragrance compounders requiring consistent sensory performance and minimal batch-to-batch variability.

Scenario 4: Industrial Bulk Procurement — 85% Minimum Purity for Cost-Sensitive Downstream Processing

In cost-sensitive industrial applications where subsequent purification is integrated into downstream processing, procurement of dihydromyrcene at 85% minimum purity offers a favorable cost-performance balance [6]. This grade is suitable for bulk synthesis of citronellol, methoxycitronellal, sandalwood aroma chemicals, and menthol derivatives . The compound's stability against oxidation ensures that lower-purity material remains viable for extended storage without significant quality degradation. Procurement professionals should verify GC purity certificates and confirm that impurity profiles do not interfere with specific downstream catalytic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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